1-Azaspiro[5.5]undec-3-ene hydrochloride
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Overview
Description
1-Azaspiro[5.5]undec-3-ene hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has garnered significant interest in various fields of research due to its potential biological activities and applications in drug development, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[5.5]undec-3-ene hydrochloride typically involves the reaction of a suitable spirocyclic precursor with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic ring. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic structure .
Scientific Research Applications
1-Azaspiro[5.5]undec-3-ene hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new catalysts and materials for industrial processes.
Mechanism of Action
The mechanism of action of 1-Azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
- 1-Azaspiro[4.5]dec-3-ene hydrochloride
- 1-Azaspiro[6.5]dodec-3-ene hydrochloride
- 1-Azaspiro[5.4]non-3-ene hydrochloride
Comparison: 1-Azaspiro[5.5]undec-3-ene hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-azaspiro[5.5]undec-3-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-6-10(7-3-1)8-4-5-9-11-10;/h4-5,11H,1-3,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHNCWNXROFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC=CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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